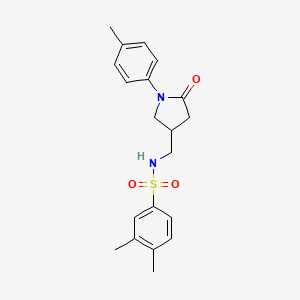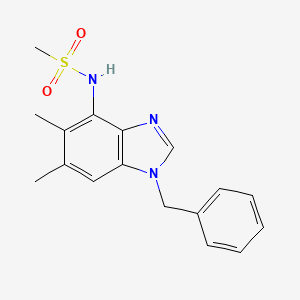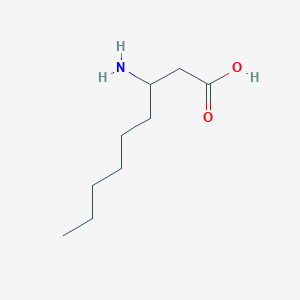![molecular formula C10H15NOS B2924382 1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one CAS No. 2224353-94-8](/img/structure/B2924382.png)
1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one is a heterocyclic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of sulfur and nitrogen atoms within its bicyclic framework contributes to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one typically involves a multi-step process. One common method is the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkoxyalkylamines and paraformaldehyde in acetous methanol . This reaction forms the bicyclic ketone, which can then undergo Wolff-Kishner decarbonylation to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Cyclization: Radical cyclization methods can be employed to construct more complex bicyclic frameworks.
Common reagents used in these reactions include alkali metal hydrides, oxidizing agents like hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an analgesic, antiarrhythmic, and antibacterial agent.
Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biological Studies: Its unique structure makes it a valuable tool for studying the interactions of sulfur and nitrogen-containing heterocycles with biological targets.
Mechanism of Action
The mechanism of action of 1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within its structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one can be compared with other similar compounds, such as:
7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones: These compounds share a similar bicyclic framework but differ in their alkoxyalkyl substituents.
Indole-fused azabicyclo[3.3.1]nonanes: These compounds feature an indole moiety fused to the bicyclic structure, offering different biological activities.
The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the bicyclic framework, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-2-10(12)11-4-8-3-9(5-11)7-13-6-8/h2,8-9H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXOSHXMHVNBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2CC(C1)CSC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2924300.png)


![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxamide](/img/structure/B2924306.png)
![N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2924307.png)
![1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2924309.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2924310.png)
![Ethyl 2-[2,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2924312.png)

![4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2924317.png)
![4-Fluoro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2924318.png)


![7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2924322.png)
